molecular formula C14H20N6O3 B2938550 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034497-88-4

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2938550
CAS No.: 2034497-88-4
M. Wt: 320.353
InChI Key: VZDHEXQEUHDEQP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrolidine-1-carbonyl group linked to an imidazolidin-2-one core, with a 6-(dimethylamino)pyridazin-3-yloxy substituent. Its molecular formula is C₁₇H₂₂N₆O₃, and its structural complexity suggests applications in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-18(2)11-3-4-12(17-16-11)23-10-5-7-19(9-10)14(22)20-8-6-15-13(20)21/h3-4,10H,5-9H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDHEXQEUHDEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparisons with structurally related compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H20N6O3
  • Molecular Weight : 320.353 g/mol
  • CAS Number : 2034497-88-4

The compound features a pyridazine ring, a pyrrolidine moiety, and an imidazolidinone structure, which collectively suggest various biological interactions.

Antiviral Properties

Research indicates that compounds containing pyridazine structures exhibit antiviral activities. For instance, imidazo[1,2-b]pyridazines have shown broad-spectrum activity against human picornaviruses. The structural modifications in related compounds suggest that the presence of the pyridazine ring may enhance antiviral potency through specific interactions with viral targets .

Anticancer Potential

Similar compounds have demonstrated anticancer properties, indicating that the unique combination of functional groups in this compound could interact with cellular pathways involved in cancer progression. The pyridazinone moiety is particularly noted for its diverse biological activities, which may be leveraged for therapeutic applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with various enzymes and receptors. The dimethylamino group may enhance solubility and bioavailability, facilitating cellular uptake and interaction with molecular targets .

Structure-Activity Relationship (SAR)

Preliminary studies suggest that the linker structure between the pyridazine and other moieties significantly influences biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms can alter the compound's efficacy against specific targets .

Comparative Analysis of Similar Compounds

A comparison of structurally related compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
6-DimethylaminopyridazineDimethylamino group, pyridazine ringAntioxidant properties
Pyrrolidine derivativesPyrrolidine ringNeuroprotective effects
Methoxy-substituted pyridinesMethoxy groups on pyridine ringsAnticancer activity

These comparisons highlight the potential for this compound to exhibit unique pharmacological properties due to its distinct structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations, molecular properties, and applications:

Compound Name Key Substituents Molecular Formula Applications/Notes Reference
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (Target) 6-(Dimethylamino)pyridazin-3-yloxy, pyrrolidine-1-carbonyl C₁₇H₂₂N₆O₃ Potential herbicidal or pharmacological activity due to pyridazine and urea motifs
1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one 6-Methylpyridazin-3-yloxy, 4-fluorophenyl C₂₀H₂₂FN₅O₃ Medicinal chemistry applications; fluorophenyl enhances lipophilicity
1-{3-[(6-Methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one 6-Methyl-2-oxopyran-4-yloxy (non-aromatic heterocycle) C₁₄H₁₇N₃O₅ Altered solubility and binding due to pyran ring substitution
1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one Methylsulfonyl, thiophen-3-yl (sulfur-containing heterocycle) C₁₃H₁₇N₃O₄S₂ Enhanced stability via sulfonyl group; thiophene modifies electronic properties
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one Pyrazin-2-yloxy (nitrogen-rich heterocycle), p-tolyl C₂₀H₂₂N₆O₃ Pyrazine substitution may alter hydrogen-bonding interactions compared to pyridazine
1-(6-Chloropyridin-3-ylmethyl)imidazolidin-2-one 6-Chloropyridin-3-ylmethyl (simpler pyridine derivative) C₉H₁₀ClN₃O Agrochemical research; chloro substituent increases hydrophobicity

Key Findings:

Pyridazine vs. Pyrazine/Pyridine Derivatives: The dimethylamino-pyridazine group in the target compound (vs. Pyrazine derivatives, with two nitrogen atoms, may exhibit stronger hydrogen-bonding interactions but reduced solubility.

Functional Group Impact :

  • Methylsulfonyl () and fluorophenyl () groups introduce distinct electronic and steric effects. Sulfonyl groups improve metabolic stability, while fluorine atoms fine-tune lipophilicity and bioavailability.

Heterocyclic Substitutions :

  • Replacing pyridazine with pyran () or thiophene () alters ring aromaticity and solubility. Pyran derivatives may exhibit lower receptor affinity due to reduced planarity.

Agrochemical vs. Pharmaceutical Applications: The urea-imidazolidinone scaffold is shared across herbicides () and drug candidates (). Substituents dictate specificity: dimethylamino-pyridazine may target plant enzymes, while fluorophenyl groups align with medicinal chemistry optimization.

Notes on Research Methodology

  • Data Sources : Patents (), chemical catalogs (), and synthetic protocols () were cross-referenced to ensure diversity and reliability.

Q & A

Q. What interdisciplinary methodologies integrate chemical biology and materials science for targeted delivery systems?

  • Methodological Answer : Develop polymeric nanoparticles (e.g., PLGA) loaded with the compound. Use dynamic light scattering (DLS) to optimize particle size (<200 nm) and zeta potential (>±30 mV for stability). Validate targeting efficiency in vitro using fluorescence microscopy with surface-functionalized ligands (e.g., folate or peptides) .

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